molecular formula C22H24N4O4 B2874807 1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-96-0

1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2874807
CAS No.: 899750-96-0
M. Wt: 408.458
InChI Key: CTVVUKGUUKVDHM-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrrolo[1,2-a]pyrazine class, characterized by a bicyclic scaffold combining pyrrole and pyrazine moieties. Its structure features a pyridin-3-yl substituent at position 1 and a 3,4,5-trimethoxyphenyl carboxamide group at position 2 (Fig. 1). The synthesis of such derivatives often employs palladium-catalyzed cross-coupling reactions, as demonstrated for analogous dihydropyrrolo[1,2-a]pyrazines .

Properties

IUPAC Name

1-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-28-18-12-16(13-19(29-2)21(18)30-3)24-22(27)26-11-10-25-9-5-7-17(25)20(26)15-6-4-8-23-14-15/h4-9,12-14,20H,10-11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVVUKGUUKVDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Class Core Structure Key Functional Groups Reference
Dihydropyrrolo[1,2-a]pyrazine Pyrrole + pyrazine Pyridin-3-yl, carboxamide
Tetrahydroimidazo[1,2-a]pyridine Imidazole + pyridine Nitrophenyl, ester groups
Pyrazolo[3,4-d]pyrimidine Pyrazole + pyrimidine Methoxyphenyl, chlorobenzyl

Substituent Effects

Aromatic Substitutions

  • Pyridin-3-yl vs. Pyridin-4-yl : describes N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide , where the pyridin-4-yl group may alter dipole interactions compared to the target compound’s pyridin-3-yl substituent .
  • Trimethoxyphenyl vs. Methoxyphenyl: The 3,4,5-trimethoxyphenyl group in the target compound (vs.

Carboxamide vs. Carbothioamide

The carboxamide group in the target compound contrasts with carbothioamide derivatives (e.g., ), where sulfur replaces oxygen. This substitution may reduce hydrogen-bonding capacity but improve metabolic stability .

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